molecular formula C12H21ClN2O3 B8458003 1-(3-Chloropropionyl)-4-(t-butoxycarbonyl)piperazine

1-(3-Chloropropionyl)-4-(t-butoxycarbonyl)piperazine

Cat. No. B8458003
M. Wt: 276.76 g/mol
InChI Key: QJGXRDROYCRQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05753660

Procedure details

4-(t-butoxycarbonyl)piperazine (3 g, 16 mmol) was suspended in 10 mL of methylene chloride and cooled in an ice/water bath. 3-Chloropropionyl chloride (2.04 g, 16 mmol) was dissolved in 10 mL of methylene chloride and added slowly, while maintaining the internal temperature below 50° C. Triethylamine (1.63 g, 16 mmol) was then added to the cold (50° C.) solution. The solution was slowly warmed to room temperature and then stirred at room temperature overnight. The reaction mixture was diluted with 150 mL of methylene chloride and washed with 5% aqueous NaHCO3 (2×100 mL), brine (2×100 mL), dried over MgSO4, filtered, concentrated and dried under vacuum to give 3.71 g of crude product. The crude material was purified by flash chromatography on silica gel eluting with ethyl acetate to give 1.85 g (41.8%) of 1-(3-chloropropionyl)-4-(t-butoxycarbonyl)piperazine as a pale yellow solid. 1H NMR (300 MHz/CDCl3): δ 1.47 (s, 9H), 2.82 (t, 2H, J=6.95 Hz), 3.40-3.46 (m, 6H), 3.60-3.63 (m, 2H), 3.84 (t, 2 H, J=6.95 Hz); mass spectrum, m/z=283.1 (M+Li); high-resolution FAB-MS calcd for C12H21N2O3Cl1 276.1240 (M+), found 276.1227.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:14][CH2:15][CH2:16][C:17](Cl)=[O:18].C(N(CC)CC)C>C(Cl)Cl>[Cl:14][CH2:15][CH2:16][C:17]([N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1)=[O:18]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.63 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
ADDITION
Type
ADDITION
Details
added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 50° C
WASH
Type
WASH
Details
washed with 5% aqueous NaHCO3 (2×100 mL), brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 3.71 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 41.8%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.